Phenylbenzyl-(2-pyridyl)-carbinol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenylbenzyl-(2-pyridyl)-carbinol hydrochloride typically involves the reaction of benzyl chloride with 2-pyridylcarbinol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Phenylbenzyl-(2-pyridyl)-carbinol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the substituents used.
Scientific Research Applications
Phenylbenzyl-(2-pyridyl)-carbinol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the manufacture of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Phenylbenzyl-(2-pyridyl)-carbinol hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Phenylbenzyl-(2-pyridyl)-carbinol hydrochloride can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2-pyridylcarbinol, benzyl chloride, and other pyridine derivatives share structural similarities with this compound.
Uniqueness: The presence of both phenyl and pyridyl groups in the compound’s structure imparts unique chemical and biological properties. This dual functionality allows for diverse applications and makes it a valuable compound in various fields.
Properties
CAS No. |
21607-81-8 |
---|---|
Molecular Formula |
C19H18ClNO |
Molecular Weight |
311.8 g/mol |
IUPAC Name |
1,2-diphenyl-1-pyridin-2-ylethanol;hydrochloride |
InChI |
InChI=1S/C19H17NO.ClH/c21-19(17-11-5-2-6-12-17,18-13-7-8-14-20-18)15-16-9-3-1-4-10-16;/h1-14,21H,15H2;1H |
InChI Key |
UUXBHAUZMNIGAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)(C3=CC=CC=N3)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.